molecular formula C8H14O3 B043150 Ethyl isobutyrylacetate CAS No. 7152-15-0

Ethyl isobutyrylacetate

Cat. No.: B043150
CAS No.: 7152-15-0
M. Wt: 158.19 g/mol
InChI Key: XCLDSQRVMMXWMS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethyl isobutyrylacetate, also known as ethyl 4-methyl-3-oxopentanoate, is a compound known for its applications in the fragrance and flavor industry . It is characterized by its ester functional group . The primary targets of this compound are dopamine and serotonin receptors . These receptors play a crucial role in regulating mood and behavior.

Mode of Action

This compound interacts with its targets, the dopamine and serotonin receptors, affecting their properties

Biochemical Pathways

Given its interaction with dopamine and serotonin receptors, it can be inferred that it may influence the biochemical pathways involving these neurotransmitters .

Pharmacokinetics

It is known to be soluble in chloroform and methanol , which may influence its absorption and distribution in the body.

Result of Action

This compound is used in the synthesis of piperazine derivatives as possible multireceptor atypical antipsychotics . It is also used in the synthesis of pyrazinecarboxamide DGAT1 (diacylglycerol acyltransferase 1) inhibitors used in the treatment of obesity . These suggest that the molecular and cellular effects of this compound’s action are related to its role in the synthesis of these compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it should be stored in an inert atmosphere at room temperature . It is also classified as a flammable liquid, indicating that it should be kept away from heat, sparks, open flames, and other ignition sources .

Biochemical Analysis

Biochemical Properties

Ethyl isobutyrylacetate plays a significant role in biochemical reactions, particularly in the synthesis of multireceptor atypical antipsychotics and diacylglycerol acyltransferase 1 (DGAT1) inhibitors . It interacts with enzymes such as alcohol acetyltransferase and DGAT1, affecting dopamine and serotonin receptor properties . These interactions are crucial for its application in the treatment of obesity and other metabolic disorders.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It affects dopamine and serotonin receptors, which are vital for neurotransmission and cellular communication . This compound’s impact on these receptors can alter cell function, potentially leading to changes in mood, behavior, and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of DGAT1, an enzyme involved in triglyceride synthesis . By inhibiting DGAT1, this compound reduces triglyceride formation, which can help manage obesity and related metabolic disorders. Additionally, its interaction with dopamine and serotonin receptors modulates neurotransmitter activity, influencing mood and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, with a boiling point of 173°C and a melting point of -9°C . Its long-term effects on cellular function require further investigation. Studies have shown that this compound can maintain its biochemical activity over extended periods, but its degradation products and potential long-term impacts on cells need to be explored.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to modulate neurotransmitter activity without significant adverse effects . At higher doses, it may exhibit toxic effects, including potential hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to triglyceride synthesis and neurotransmitter regulation. It interacts with enzymes such as DGAT1 and alcohol acetyltransferase, influencing metabolic flux and metabolite levels . These interactions are essential for its role in managing obesity and modulating neurotransmitter activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, where it can exert its biochemical effects. The compound’s distribution is crucial for its therapeutic efficacy and potential side effects.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It is primarily localized in the cytoplasm, where it interacts with enzymes and receptors involved in metabolic and neurotransmitter pathways . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl isobutyrylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

ethyl 4-methyl-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-4-11-8(10)5-7(9)6(2)3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLDSQRVMMXWMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00221758
Record name Ethyl isobutyrylacetate
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Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7152-15-0
Record name Ethyl isobutyrylacetate
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Record name Ethyl isobutyrylacetate
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Record name Ethyl isobutyrylacetate
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Record name Ethyl isobutyrylacetate
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Record name Ethyl isobutyrylacetate
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Synthesis routes and methods I

Procedure details

10 g of methyl isopropyl ketone were added to a solution of 400 cc of benzene, 850 cc of diethyl carbonate, 200 cc of hexamethyl phosphoric acid triamide and 60 g of sodium hydride (80% in paraffin oil), and the reaction mixture was heated to 70° to 80° C. After the reaction had started, the reaction mixture was cooled to approximately 30° C, and a solution of 76 g of methyl isopropyl ketone in 200 cc of benzene was added dropwise over a period of 2 hours at that temperature. After the reaction mixture had stood overnight, methanol was carefully added to it with cooling, followed by acidification with aqueous hydrochloric acid. The reaction mixture was then treated as described in Example 1.1. The yield was 81% of 3-keto-4-methyl valeric acid ethyl ester.
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10 g
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850 mL
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60 g
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400 mL
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200 mL
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76 g
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200 mL
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Synthesis routes and methods II

Procedure details

Sodium pellets (3.39 g, 148 mmol) were dissolved in ethanol (100 ml) under nitrogen at room temperature and a solution of diethyloxalate (20 ml, 147 mmol) in 3-methyl-2-butanone (18.9 ml, 177 mmol) was added dropwise at room temperature over 30 minutes. The reaction was diluted with ethanol (100 ml), heated to 60° C. and stirred at this temperature for 2 hours. After cooling to room temperature the reaction was poured onto ice-cold 2N HCl (200 ml) and extracted with diethylether (300 ml) and ethyl acetate (300 ml). The combined organic extracts were dried over MgSO4, concentrated under reduced pressure and the residue was purified by flash column chromatography on silica gel eluting with a solvent gradient of pentane:ethyl acetate (99:1 changing to 95:5, by volume) to give 4-methyl-3-oxo-pentanoic acid ethyl ester (23.8 g) as a yellow oil. 1H NMR (400 MHz, CDCl3): δ=14.40-14.80 (1H, brs), 6.40 (1H, s), 4.30-4.39 (2H, quart), 260-2.71 (1H, quin), 1.35-1.40 (3H, t), 1.15-1.20 (6H, d) ppm. LRMS (electrospray): m/z [M−H]+ 185.
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0 (± 1) mol
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100 mL
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20 mL
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18.9 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a key challenge in synthesizing Ethyl isobutyrylacetate, and how does the research presented address this challenge?

A1: A significant challenge in synthesizing this compound lies in achieving a high yield while maintaining cost-effective and environmentally conscious practices. The research by [] explores a novel synthetic approach using a magnesium ethoxide and magnesium chloride/triethylamine catalysis system. This method aims to improve the yield compared to traditional methods. [] By optimizing the ratio of reactants (isobutyryl chloride, potassium ethyl malonate, magnesium chloride, and triethylamine) and controlling the reaction conditions (temperature and time), the researchers achieved a yield of 61%, showcasing a promising avenue for efficient this compound production. []

Q2: Beyond its independent synthesis, how is this compound utilized in more complex synthetic pathways within pharmaceutical research?

A2: this compound plays a crucial role as a building block in synthesizing complex molecules, particularly within pharmaceutical research. For instance, the research by [] highlights its application in the synthesis of Atorvastatin calcium, a commonly prescribed drug for managing cholesterol levels. [] The method described utilizes this compound in a Hantzsch reaction, ultimately contributing to the formation of the pyrrole ring within the Atorvastatin structure. [] This highlights the importance of this compound as a versatile reagent in multi-step syntheses of pharmaceutically relevant compounds.

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